molecular formula C9H13FN2 B14893830 2-(tert-Butyl)-5-fluoropyridin-4-amine

2-(tert-Butyl)-5-fluoropyridin-4-amine

Cat. No.: B14893830
M. Wt: 168.21 g/mol
InChI Key: YJTLAQTYVZWUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-5-fluoropyridin-4-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to a pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-fluoropyridin-4-amine typically involves the introduction of the tert-butyl group and the fluorine atom onto the pyridine ring. One common method involves the reaction of 4-chloro-2-(tert-butyl)pyridine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to more consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-Butyl)-5-fluoropyridin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new chemical entities.

    Biology: In biological research, the compound can be used to study the effects of fluorinated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-chloropyridin-4-amine: Similar in structure but with a chlorine atom instead of fluorine.

    2-(tert-Butyl)-5-bromopyridin-4-amine: Contains a bromine atom instead of fluorine.

    2-(tert-Butyl)-5-iodopyridin-4-amine: Contains an iodine atom instead of fluorine.

Uniqueness

2-(tert-Butyl)-5-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-tert-butyl-5-fluoropyridin-4-amine

InChI

InChI=1S/C9H13FN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12)

InChI Key

YJTLAQTYVZWUBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)N)F

Origin of Product

United States

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